molecular formula C13H12N2O2 B1448897 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1949816-40-3

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1448897
CAS No.: 1949816-40-3
M. Wt: 228.25 g/mol
InChI Key: ULKIXMQIWUVVKB-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-(1-Phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound characterized by the fusion of a cyclopropane ring, a pyrazole moiety, and a carboxylic acid functional group. Its molecular formula is C₁₃H₁₂N₂O₂ , with a molecular weight of 228.25 g/mol (CAS: 1949816-40-3). Structurally, the compound features:

  • A cyclopropane ring (three-membered carbon ring) substituted with a carboxylic acid group at position 1.
  • A 1-phenyl-1H-pyrazole group attached to the cyclopropane at position 2, where the pyrazole ring includes two adjacent nitrogen atoms and a phenyl substituent at position 1.

Table 1: Core Structural Features

Feature Description
Cyclopropane ring Strained three-membered carbon ring (C₁–C₂–C₃)
Carboxylic acid group -COOH substituent at position 1 of the cyclopropane
Pyrazole moiety 1-Phenyl-1H-pyrazole (N₂-heterocycle with adjacent N atoms and phenyl group at N1)

This compound is classified as a pyrazole derivative and cyclopropane-containing carboxylic acid , positioning it within the broader domain of heterocyclic organic chemistry.

Historical Context in Pyrazole Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr first isolating pyrazolones in 1883. The systematic development of pyrazole chemistry accelerated in the 20th century, driven by their utility in pharmaceuticals and materials science. Key milestones include:

  • 1889 : Hans von Pechmann synthesized pyrazole via decarboxylation of tricarboxylic acids.
  • 1950s–1980s : Pyrazole derivatives emerged as intermediates in antipyretic, anti-inflammatory, and antitumor agents.
  • Modern Era : Pyrazole-cyclopropane hybrids gained prominence due to their potential in drug design, leveraging the cyclopropane’s strain energy and the pyrazole’s hydrogen-bonding capacity.

While 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is not historically documented, its design reflects contemporary trends in synthesizing strained heterocycles for enhanced bioactivity.

Significance in Heterocyclic Organic Chemistry Research

The compound’s significance lies in its dual functionalization:

  • Cyclopropane Ring :
    • Ring strain (27.5 kcal/mol) enables unique reactivity, such as ring-opening reactions under thermal or catalytic conditions.
    • Acts as a rigid spacer in molecular architectures, enhancing stability in drug-target interactions[

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIXMQIWUVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates

A key intermediate in the preparation is ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate, synthesized by:

  • Reacting substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature, yielding ethyl 2,4-dioxo-4-arylbutanoates.
  • Cyclocondensation of these 1,3-diketoesters with phenylhydrazine in ethanol produces the pyrazole carboxylates in yields of 65–80%.

Reduction to (1-phenyl-1H-pyrazol-3-yl)methanol Derivatives

  • The ester group of pyrazole carboxylates is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C, yielding the corresponding methanol derivatives with high yields (~88%).

Oxidation to Pyrazole-3-carbaldehydes

  • Selective oxidation of methanol derivatives with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C affords pyrazole-3-carbaldehydes in yields around 85%.

Conversion to Pyrazole-3-carbonitriles

  • The aldehyde group is converted to nitriles by treatment with liquid ammonia and iodine in THF at ambient temperature over 6 hours, producing pyrazole-3-carbonitriles in 78% yield.

Alternative Synthetic Routes and Alkylation

  • Alkylation of pyrazole-3-carboxylates with alkylating agents (e.g., alkyl halides, dialkyl sulfates) can yield 1-alkyl-pyrazole-5-carboxylic esters, which are precursors to cyclopropane derivatives after suitable modifications.
  • Reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines is another established route to 1-alkyl-pyrazole-5-carboxylates, which can be further transformed to the target compound.

Experimental Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates Substituted acetophenones + diethyl oxalate + K t-BuO in THF, then phenylhydrazine in EtOH 65–80 Key intermediate for pyrazole core
2 Reduction to pyrazolyl methanol LiAlH4 in diethyl ether, 0 °C ~88 Monitored by TLC
3 Oxidation to pyrazole-3-carbaldehyde IBX in DMSO, 0–20 °C ~85 Selective oxidation
4 Conversion to nitriles Liquid NH3 + I2 in THF, room temp, 6 h 78 TLC monitored
5 Cyclopropane ring formation and ester hydrolysis Thiosemicarbazide + POCl3 reflux; base hydrolysis Variable Industrial scale optimization possible

Structural Confirmation and Stability Considerations

  • Structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to assign chemical shifts corresponding to pyrazole and cyclopropane protons and carbons.
  • X-ray crystallography is used to determine stereochemistry of cyclopropane ring diastereomers.
  • Infrared Spectroscopy (IR) confirms characteristic carboxylic acid and pyrazole functional groups.
  • Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • For handling, the compound should be stored under inert atmosphere at low temperatures (-20 °C) to prevent decomposition by moisture or heat.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 228.25 g/mol
  • Purity : Typically ≥ 95% in commercial preparations

Structural Characteristics

The compound features a cyclopropane ring fused with a pyrazole moiety, which contributes to its unique reactivity and interaction with biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The mechanism is believed to involve inhibition of key enzymes in microbial metabolism. For example, related compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with IC50 values ranging from 76 to 164 nM.

Anticancer Properties : Research indicates that compounds similar to 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid may possess cytotoxic effects against various cancer cell lines. The proposed mechanism involves the disruption of cellular signaling pathways critical for tumor growth and survival .

Inhibition Studies

A notable study demonstrated that compounds related to 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid effectively inhibited P. falciparum in vitro, showcasing significant efficacy against both drug-sensitive and resistant strains .

Cytotoxicity Assessments

In vitro cytotoxicity assays indicated that these compounds did not exhibit significant toxicity against human hepatoma cells at concentrations effective against P. falciparum, suggesting selective action against parasitic cells .

In Vivo Efficacy

In animal models, derivatives of this compound demonstrated significant reductions in parasitemia when administered orally, indicating promising therapeutic potential for treating malaria .

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Substituent Analysis

The table below compares 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives, highlighting substituent variations, molecular formulas, and CAS numbers derived from and :

Compound Name Key Substituents Molecular Formula CAS Number Source Evidence
2-(1-Phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid 1-phenylpyrazole, carboxylic acid C₁₃H₁₂N₂O₂ Not provided
trans-2-Cyanocyclopropanecarboxylic acid Cyano (trans-configuration) C₅H₅NO₂ 39891-82-2
cis-2-Cyanocyclopropanecarboxylic acid Cyano (cis-configuration) C₅H₅NO₂ 1463522-68-0
1-(2-Nitroethyl)cyclopropane-1-carboxylic acid Nitroethyl C₆H₉NO₄ EN300-23008628
1-Ethylcyclopropanecarboxylic acid Ethyl C₆H₁₀O₂ 150864-95-2
Key Observations:

Electron-withdrawing groups (e.g., cyano in trans/cis isomers) increase the acidity of the carboxylic acid (lower pKa) compared to the phenylpyrazole-substituted compound, which has a more electron-neutral aromatic system .

Synthetic Accessibility: Derivatives like trans/cis-2-cyanocyclopropanecarboxylic acids are synthesized via cyclopropanation of α,β-unsaturated nitriles, whereas the target compound likely requires coupling of a pre-formed pyrazole ring to the cyclopropane core . The nitroethyl substituent in 1-(2-nitroethyl)cyclopropane-1-carboxylic acid introduces synthetic complexity due to the reactivity of the nitro group .

Pharmacological Potential: Pyrazole-containing compounds are prevalent in drug discovery for their anti-inflammatory, antimicrobial, and kinase-inhibitory activities (e.g., highlights cyclopropane dicarboxylic acid derivatives with anti-inflammatory properties). The phenylpyrazole group may enhance target binding through π-π stacking or hydrogen bonding .

Pharmacological and Industrial Relevance

  • Bioactivity : The pyrazole moiety in the target compound is associated with diverse bioactivities, including COX-2 inhibition and antimicrobial effects, as seen in structurally related agents (). Its cyclopropane-carboxylic acid backbone may further modulate metabolic stability .
  • Industrial Applications: Cyclopropane derivatives with polar substituents (e.g., cyano or nitro groups) are utilized as intermediates in agrochemicals, while lipophilic variants like the phenylpyrazole compound may serve as building blocks for drug candidates .

Biological Activity

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (CAS: 1949816-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is C13H12N2O2, with a molecular weight of 228.25 g/mol. It features a cyclopropane ring and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
IUPAC Name2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
CAS Number1949816-40-3
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Purity95%

Inhibition of Enzymatic Activity

Research has shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on various enzymes. A study on related compounds indicated that certain pyrazole derivatives inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. The most potent inhibitors from this series had IC50 values in the nanomolar range, suggesting that similar activity may be expected from 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid due to structural similarities .

Anticancer Properties

Another area of interest is the compound's potential as an anticancer agent. Inhibitors of lactate dehydrogenase (LDH), such as those derived from pyrazole structures, have shown promise in reducing lactate production and inhibiting cancer cell growth. For instance, lead compounds in studies exhibited low nanomolar inhibition of LDHA and LDHB, which are crucial for cancer metabolism . Given the structural characteristics of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, it may similarly affect LDH activity.

Structure–Activity Relationship (SAR)

The effectiveness of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be analyzed through SAR studies. The presence of the phenyl and pyrazole groups is essential for enhancing biological activity. Modifications to the cyclopropane core or substituents on the phenyl ring could lead to variations in potency and selectivity against target enzymes.

Study on Xanthine Oxidoreductase Inhibitors

In a comparative study, several pyrazole derivatives were synthesized and evaluated for their inhibitory effects on XOR. Compounds with structural similarities to 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid showed promising results, with some achieving IC50 values comparable to established drugs like febuxostat . This highlights the potential for further development of this compound as a therapeutic agent for conditions related to hyperuricemia.

Lactate Dehydrogenase Inhibition

A study focused on pyrazole-based inhibitors demonstrated their ability to engage with LDHA effectively, leading to reduced lactate production in pancreatic cancer cell lines . The implications for using derivatives like 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid as anticancer agents warrant further investigation.

Q & A

Q. What are the common synthetic routes for 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves two key steps:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and a dimethylformamide-derived reagent (e.g., DMF-DMA) to form a pyrazole ester intermediate. This step leverages cyclization to construct the pyrazole ring .

Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH) converts the ester to the carboxylic acid. Reaction conditions (temperature, solvent, base strength) critically affect yield and purity .

Q. Factors influencing yields :

  • Steric and electronic effects : Substituents on the cyclopropane or pyrazole rings may hinder reactivity.
  • Catalysts : Use of Lewis acids or phase-transfer catalysts to accelerate cyclopropanation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) :

    • Data collection : Crystals are mounted and analyzed at low temperatures (e.g., 150 K) to minimize disorder.
    • Refinement : SHELXL (from the SHELX suite) refines structural parameters, achieving R-factors < 0.05 for high-resolution data .
    • Key metrics : Bond lengths (e.g., C–C cyclopropane: ~1.50 Å) and torsion angles confirm ring strain and planarity .
  • Spectroscopy :

    • NMR : 1^1H NMR reveals pyrazole proton environments (δ 7.2–8.1 ppm for aromatic protons). 13^{13}C NMR confirms carboxylic acid carbonyl at ~170 ppm .
    • IR : Strong O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) .

Q. What computational approaches model the electronic structure and reactivity of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) :
    • Software : Gaussian or Amsterdam Density Functional (ADF) packages calculate HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) and charge distribution .
    • Functionals : B3LYP or PBE functionals with 6-311++G(d,p) basis sets optimize geometry and predict reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects on conformation, critical for understanding biological interactions .

Key Insight : Theoretical studies reveal cyclopropane ring strain (~27 kcal/mol) enhances electrophilic reactivity at the carboxylic acid group .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer :

  • Validation strategies :
    • Parameter adjustment : Test alternative DFT functionals (e.g., CAM-B3LYP vs. PBE) to match experimental bond lengths .
    • Conformational sampling : Use Monte Carlo methods to explore rotamers not observed crystallographically.
    • Hybrid methods : Pair NMR chemical shift predictions (e.g., GIAO method) with experimental data to validate charge distribution .

Case Study : In pyrazole analogs, discrepancies in predicted vs. experimental 1^1H NMR shifts were resolved by including solvent effects (PCM model) in calculations .

Q. What challenges arise in achieving high enantiomeric purity, and how can chiral analysis address them?

Methodological Answer :

  • Challenges :

    • Stereochemical instability : Cyclopropane rings may undergo racemization under acidic/basic conditions.
    • Synthetic bias : Poor stereoselectivity in cyclopropanation steps (e.g., <70% ee in some routes) .
  • Resolution methods :

    • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers .
    • Crystallographic refinement : SHELXL’s Flack parameter determines absolute configuration in SC-XRD data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

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